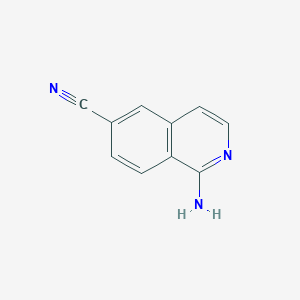

1-Aminoisoquinoline-6-carbonitrile

Description

Significance of Isoquinoline (B145761) Scaffolds in Chemical Science and Pharmaceutical Research

The isoquinoline scaffold, a structural isomer of quinoline (B57606), is a privileged core in drug discovery. researchgate.netpharmaguideline.com Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. This has led to the development of numerous isoquinoline-based drugs with a wide range of therapeutic applications, including anticancer, antihypertensive, and antimicrobial agents. pharmaguideline.com

The versatility of the isoquinoline ring system stems from its ability to be readily functionalized at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking interactions, both of which are crucial for molecular recognition processes in biological systems.

The research into isoquinoline derivatives is a vibrant and rapidly expanding field. Scientists are continually exploring new synthetic methodologies to access novel isoquinoline structures and to modify existing ones in a controlled and efficient manner. These efforts are driven by the need for more potent, selective, and safer drugs to combat a myriad of human diseases.

Overview of 1-Aminoisoquinoline-6-carbonitrile as a Research Target Compound

This compound (CAS Number: 1337880-85-9) is a specific derivative of the isoquinoline scaffold that has attracted attention as a valuable building block in synthetic and medicinal chemistry. bldpharm.combldpharm.commyskinrecipes.com Its structure is characterized by an amino group at the 1-position and a nitrile group at the 6-position of the isoquinoline ring.

The presence of these two functional groups makes it a particularly interesting target for research. The amino group can serve as a key pharmacophore, directly interacting with biological targets or acting as a handle for further chemical modification. The nitrile group, an electron-withdrawing substituent, can modulate the electronic properties of the isoquinoline ring system and can also be transformed into other functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of the molecule. nih.govacs.org

While extensive research on this specific compound is still emerging, its structural similarity to other biologically active aminoisoquinolines suggests its potential as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is therefore a major focus of pharmaceutical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1337880-85-9 | bldpharm.combldpharm.commyskinrecipes.com |

| Molecular Formula | C₁₀H₇N₃ | bldpharm.combldpharm.commyskinrecipes.com |

| Molecular Weight | 169.18 g/mol | bldpharm.combldpharm.commyskinrecipes.com |

Historical Context and Evolution of Aminoisoquinoline Research

The study of isoquinoline and its derivatives has a rich history, dating back to the isolation of isoquinoline from coal tar in the late 19th century. Early research focused on the synthesis and characterization of the basic isoquinoline scaffold. Classic synthetic methods such as the Bischler-Napieralski and Pictet-Spengler reactions were developed during this period and remain fundamental tools in heterocyclic chemistry. pharmaguideline.com

The discovery of the diverse biological activities of naturally occurring isoquinoline alkaloids, such as morphine and berberine, spurred further interest in this class of compounds. This led to the development of numerous synthetic strategies aimed at accessing a wider range of substituted isoquinolines.

In recent years, the focus of aminoisoquinoline research has shifted towards the development of more sophisticated and efficient synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation reactions. acs.orgharvard.edu These modern techniques allow for the precise and selective introduction of functional groups onto the isoquinoline core, facilitating the rapid generation of compound libraries for high-throughput screening and drug discovery.

The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has also played a crucial role in advancing aminoisoquinoline research, enabling the unambiguous characterization of complex molecular structures. While detailed spectral data for this compound is not widely published in peer-reviewed literature, data for the parent 1-aminoisoquinoline (B73089) and related nitrile-substituted isoquinolines are available and serve as a reference for its characterization. nih.govnih.gov

The ongoing research into compounds like this compound builds upon this long history, leveraging both classic and modern synthetic and analytical tools to explore the therapeutic potential of this fascinating class of molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminoisoquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRZAMHRBLYOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminoisoquinoline 6 Carbonitrile and Its Analogs

Direct Synthesis Approaches to the Isoquinoline (B145761) Core

Direct methods for assembling the isoquinoline ring system often involve the formation of critical carbon-nitrogen and carbon-carbon bonds in a single or domino reaction sequence.

A notable method for creating 1-aminoisoquinolines is through a domino reaction involving the nucleophilic addition of an amine followed by an intramolecular cyclization onto a nitrile group. A simple and efficient protocol utilizes trimethylaluminum (B3029685) (Me₃Al) to mediate the reaction between 2-(2-oxo-2-phenylethyl)benzonitriles and various amines. nih.govdntb.gov.ua The reaction proceeds via a domino sequence where the amine first condenses with the ketone, mediated by Me₃Al, to form an imine intermediate. nih.gov This is followed by an intramolecular cyclization of the imine onto the nitrile group, ultimately yielding the 1-aminoisoquinoline (B73089) structure. nih.gov This protocol demonstrates good functional group tolerance and provides good to high yields for a wide variety of substituted 1-aminoisoquinolines. nih.govdntb.gov.ua

The versatility of this method is showcased by its application with different amines and substituted benzonitriles. The reaction conditions typically involve heating the substrates with Me₃Al in a solvent like toluene. nih.gov

Table 1: Substrate Scope for Me₃Al-Mediated Synthesis of 1-Aminoisoquinolines

| 2-(2-oxo-2-phenylethyl)benzonitrile Substrate | Amine Substrate | Product Yield | Reference |

|---|---|---|---|

| 2-(2-oxo-2-phenylethyl)benzonitrile | Aniline | 85% | nih.gov |

| 2-(2-oxo-2-phenylethyl)benzonitrile | 4-Methoxyaniline | 89% | nih.gov |

| 2-(2-oxo-2-phenylethyl)benzonitrile | 4-Chloroaniline | 82% | nih.gov |

| 5-Chloro-2-(2-oxo-2-phenylethyl)benzonitrile | Aniline | 76% | nih.gov |

This table is generated based on data reported in the cited literature. Yields are isolated yields.

Classic organic reactions provide foundational multi-step pathways to the isoquinoline core, which can then be further functionalized. The Bischler-Napieralski reaction, for instance, involves the cyclodehydration of a β-phenylethylamide using a Lewis acid like phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline. Another established method is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde to form an imine that cyclizes under acidic conditions to yield a tetrahydroisoquinoline.

A more specific multi-step synthesis has been developed for 6-aminoisoquinoline (B57696), a key intermediate. This process starts with the conversion of 6-nitroisoquinoline-1,3(2H,4H)-dione to 1,3-dichloro-6-nitroisoquinoline (B11870432). nih.gov This step is achieved by reacting the dione (B5365651) with an agent like phenylphosphonic dichloride (R¹-P(O)Cl₂, where R¹ is phenyl) at elevated temperatures. nih.gov The resulting 1,3-dichloro-6-nitroisoquinoline is then converted to 6-aminoisoquinoline through hydrogenation in the presence of a metal catalyst, such as palladium on carbon. nih.gov This hydrogenation process achieves both the reduction of the nitro group to an amine and the hydrogenolysis of the carbon-chlorine bonds. nih.gov

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers powerful and often highly selective methods for synthesizing complex heterocyclic structures like 1-aminoisoquinolines.

Copper catalysts have proven particularly effective and versatile in the synthesis of isoquinoline derivatives due to their unique reactivity and cost-effectiveness.

A regioselective approach for synthesizing 1-aminoisoquinolines involves the aminative domino cyclization of 2-alkynylbenzonitriles with secondary amines. The choice of metal catalyst in this reaction is crucial for controlling the regioselectivity of the cyclization. It has been demonstrated that copper-based catalysts strongly favor a 6-endo-dig cyclization pathway, which leads to the formation of 1-aminoisoquinolines as the major product. In contrast, other metal triflates, such as those of zinc, silver, or scandium, tend to favor a 5-exo-dig cyclization, resulting in 1-aminoisoindolines. This catalyst control allows for the selective synthesis of either isomer from the same starting materials.

Table 2: Catalyst-Controlled Regioselectivity in Cyclization of 2-Alkynylbenzonitriles

| Catalyst | Cyclization Mode | Major Product | Reference |

|---|---|---|---|

| Copper-based catalysts | 6-endo-dig | 1-Aminoisoquinoline | |

| Zinc triflate (Zn(OTf)₂) | 5-exo-dig | 1-Aminoisoindoline | |

| Silver triflate (AgOTf) | 5-exo-dig | 1-Aminoisoindoline |

This table illustrates the general regiochemical outcome based on the catalyst type as described in the cited literature.

Copper catalysts are also employed in cyclization reactions that proceed under oxidative conditions. While specific reports detailing copper-catalyzed oxidative C-H amination to directly form the 1-aminoisoquinoline scaffold are specialized, related methodologies demonstrate the principle. For example, a facile synthesis of substituted isoquinolines (not necessarily 1-amino derivatives) has been achieved through a copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives in water. nih.gov This reaction is conducted under an air atmosphere, with CuI being the optimal catalyst, indicating that an oxidative process is involved. nih.gov The proposed mechanism involves an initial Cu(I)-catalyzed intramolecular cyclization, followed by steps that lead to the final isoquinoline product. nih.gov Although this example does not start with an amine to directly yield a 1-aminoisoquinoline, it highlights the capability of copper to catalyze the formation of the isoquinoline ring system under oxidative conditions.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of isoquinoline derivatives.

C-H Amination and Cross-Coupling Methodologies

Palladium-catalyzed C-H amination and cross-coupling reactions represent a direct and atom-economical approach to introduce an amino group onto the isoquinoline core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds. youtube.comnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. youtube.comnih.gov The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. youtube.com

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this transformation. For instance, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of challenging substrates. youtube.com These methods have been successfully applied to the synthesis of a wide range of amino-substituted heterocycles. nih.gov

A novel approach for the synthesis of 3-methylisoquinolines involves a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization. acs.orgnih.gov This method demonstrates the versatility of palladium catalysis in constructing the isoquinoline framework itself, followed by functionalization.

Another strategy involves the palladium-catalyzed cyclization of N-acetyl hydrazones with vinyl azides, where the vinyl azide (B81097) serves as an internal nitrogen source. researchgate.net This protocol allows for the synthesis of various substituted isoquinolines through C-H bond activation and C-N bond cleavage. researchgate.net

| Reaction Type | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligands | Forms C-N bonds by coupling aryl halides/triflates with amines. | youtube.comnih.gov |

| Tandem C-H Allylation/Amination | Palladium(II) | One-pot synthesis of 3-methylisoquinolines. | acs.orgnih.gov |

| Cyclization of Hydrazones | Palladium catalyst | Uses vinyl azides as an internal nitrogen source. | researchgate.net |

| C-H Activation/Annulation | Palladium catalyst | Synthesis of 3,4-substituted hydroisoquinolones from N-methoxy benzamides. | mdpi.com |

Ruthenium-Catalyzed Annulation Reactions

Ruthenium catalysts have emerged as a powerful alternative for the synthesis of isoquinolines, often proceeding through different mechanistic pathways compared to palladium.

Conversion of 2-Arylquinazolinones to 1-Aminoisoquinolines

A novel strategy for synthesizing multisubstituted aminoisoquinolines involves the ruthenium-catalyzed [4+2] annulation of 2-arylquinazolinones with sulfoxonium ylides. nih.gov This method effectively transforms one heterocyclic system into another, offering a unique entry to the 1-aminoisoquinoline scaffold. nih.gov The reaction is proposed to proceed through a directed C-H activation, nucleophilic cyclization, and subsequent alcoholysis, demonstrating broad functional group tolerance and providing excellent yields. nih.gov

C-H Activation Strategies

Ruthenium catalysts are highly effective in mediating C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds. nih.govresearchgate.net Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group, provides access to isoquinolones. nih.gov This reaction proceeds in the presence of an oxidant like Cu(OAc)₂·H₂O. nih.gov

Another approach involves the ruthenium-catalyzed cyclization of aromatic and heteroaromatic ketoximes with alkynes. acs.org This reaction, facilitated by a catalytic amount of [{RuCl₂(p-cymene)}₂] and NaOAc, yields isoquinoline derivatives in a highly regioselective manner. acs.org Furthermore, a ruthenium-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides has been developed to produce isoquinolines without the need for an external oxidant, utilizing the free amine as a directing group. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| [4+2] Annulation | Ruthenium catalyst | Converts 2-arylquinazolinones to 1-aminoisoquinolines using sulfoxonium ylides. | nih.gov |

| Oxidative Annulation | Ru(II) with Cu(OAc)₂·H₂O | Annulation of N-quinolin-8-yl-benzamides with alkynes. | nih.gov |

| Cyclization of Ketoximes | [{RuCl₂(p-cymene)}₂] / NaOAc | Highly regioselective synthesis of isoquinolines from ketoximes and alkynes. | acs.org |

| C-H Functionalization/Annulation | Ruthenium catalyst | Oxidant-free synthesis of isoquinolines from primary benzylamines and sulfoxonium ylides. | organic-chemistry.org |

Cobalt-Catalyzed Approaches

Cobalt catalysts, being more earth-abundant and less expensive than noble metals like palladium and ruthenium, offer a sustainable alternative for isoquinoline synthesis.

Directed C-H Bond Imination Protocols

Cobalt(III)-catalyzed C-H activation has been successfully employed for the synthesis of 1-aminoisoquinolines. researchgate.net One such method involves the reaction of aryl amidines with diazo compounds. researchgate.net This redox-neutral [4+2] annulation proceeds under mild conditions and without the need for an external oxidant, producing only nitrogen gas and water as byproducts. researchgate.net The reaction exhibits a broad substrate scope. researchgate.net

Another cobalt-catalyzed approach utilizes N-sulfinyl imine substrates and alkynes to access isoquinolines through a C-H activation process. cjcatal.comccspublishing.org.cn This redox-neutral reaction proceeds via N-S bond cleavage and demonstrates good functional group compatibility. cjcatal.comccspublishing.org.cn Mechanistic studies suggest the formation of a five-membered cobaltacycle intermediate, followed by coordination and insertion of the coupling partner. globethesis.com

| Reaction Type | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| C-H/N-H Bond Functionalization | Cobalt(III) catalyst | Redox-neutral [4+2] annulation of aryl amidines and diazo compounds. | researchgate.net |

| C-H Activation/Annulation | Cobalt(III) catalyst | Redox-neutral synthesis from N-sulfinyl imines and alkynes. | cjcatal.comccspublishing.org.cn |

Oxadiazolone-Enabled C-H Functionalization

A notable strategy for the synthesis of N-unsubstituted 1-aminoisoquinolines involves a cobalt(III)-catalyzed, redox-neutral C-H functionalization with alkynes, using oxadiazolone as a key enabling reagent. acs.orgnih.gov This method is distinguished by its step- and atom-economy, proceeding through a C-H functionalization pathway that avoids harsh reaction conditions. acs.org A significant finding from 15N labeling experiments is that both nitrogen atoms of the oxadiazolone can act as directing sites in the catalytic cycle. acs.orgnih.gov The primary amine group installed through this method serves as a versatile synthetic handle for further derivatization. acs.orgnih.gov

Another approach utilizes a rhodium(III)-catalyzed direct annulative coupling of 3-aryl-1,2,4-oxadiazoles with alkynes. researchgate.net In this transformation, the oxadiazole ring functions as both a directing group and an internal oxidant to facilitate the C-H activation and subsequent cyclization, yielding 1-(acylamino)isoquinolines. researchgate.net

| Catalyst | Reactants | Directing Group/Reagent | Key Features |

| Co(III) | Aromatic compound, Alkyne | Oxadiazolone | Redox-neutral, Step- and atom-economic, N-unsubstituted primary amines. acs.orgnih.gov |

| Rh(III) | 3-Aryl-1,2,4-oxadiazole, Alkyne | Oxadiazole Ring | Acts as directing group and internal oxidant, produces 1-(acylamino)isoquinolines. researchgate.net |

Rhodium-Catalyzed Cascade Annulation

Rhodium catalysis has proven to be a powerful tool for constructing the 1-aminoisoquinoline scaffold through cascade annulation reactions. One efficient strategy involves the Rh(III)-catalyzed C-H cascade annulation of benzamidine (B55565) hydrochlorides with iodonium (B1229267) ylides, which provides access to a variety of 1-aminoisoquinoline derivatives in moderate to good yields. scilit.com

Furthermore, rhodium(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes represents a general method for producing 3,4-disubstituted isoquinolines with high regioselectivity. acs.org Mechanistic studies suggest that the crucial C-N bond formation occurs via reductive elimination from a rhodium(III) intermediate. acs.org Another innovative rhodium-catalyzed annulation employs primary benzylamines and α-diazo ketones to furnish isoquinolines with high selectivity at the 3- and 4-positions. acs.org This method is complementary to those using internal alkynes. acs.org

More complex cascade reactions have also been developed. For instance, a Rh(I)-catalyzed cascade involving C(sp²)–H bond alkylation and amidation of N-arylphosphanamines with acrylates has been used to synthesize dihydroquinolinone scaffolds, where phosphorus acts as a traceless directing group. rsc.org

| Catalyst | Starting Materials | Reactant Partner | Product Type |

| Rh(III) | Benzamidine hydrochlorides | Iodonium ylides | 1-Aminoisoquinoline derivatives. scilit.com |

| Rh(III) | Aryl aldimines | Internal alkynes | 3,4-Disubstituted isoquinolines. acs.org |

| Rh(III) | Primary benzylamines | α-Diazo ketones | 3,4-Disubstituted isoquinolines. acs.org |

| Rh(I) | N-Arylphosphanamines | Acrylates | Dihydroquinolinone scaffolds. rsc.org |

Metal-Free Synthetic Approaches for 1-Aminoisoquinoline Derivatives

To circumvent the use of transition metals, several metal-free synthetic routes to 1-aminoisoquinoline derivatives have been established. A straightforward and regioselective method involves the amination of isoquinoline-N-oxides. nih.gov This one-pot reaction utilizes various aliphatic and aromatic amines in the presence of triflic anhydride (B1165640) as an activator, proceeding at temperatures from 0 °C to room temperature to afford 1-alkyl/aryl/dialkylamino-substituted isoquinolines in yields up to 84%. nih.gov This approach demonstrates good functional group tolerance. nih.gov

Another novel metal-free method reports the synthesis of multisubstituted 1-aminoisoquinoline derivatives from a readily available 4H-pyran derivative and secondary amines. researchgate.net This reaction proceeds under mild conditions through a ring-opening and sequential ring-closing mechanism, offering good yields and operational simplicity. researchgate.net Additionally, iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines provides a metal-free pathway to imidazo[1,5-a]quinolines. rsc.org

| Reactants | Reagents | Key Features |

| Isoquinoline-N-oxides, Amines | Triflic anhydride | Metal-free, One-pot, Regioselective, Yields up to 84%. nih.gov |

| 4H-pyran derivative, Secondary amines | None (mild conditions) | Metal-free, Ring-opening/ring-closing mechanism, Good yields. researchgate.net |

| o-Aminobenzyl alcohols, N,N-dimethyl enaminones | None (oxidative cyclocondensation) | Metal-free, Broad functional group tolerance, Forms 3-substituted quinolines. frontiersin.org |

Regioselectivity and Stereocontrol in 1-Aminoisoquinoline Synthesis

Regioselectivity is a critical aspect of isoquinoline synthesis, determining the substitution pattern of the final product. In rhodium-catalyzed oxidative couplings of aryl aldimines and alkynes, high regioselectivity is consistently achieved, leading to specific 3,4-disubstituted isoquinolines. acs.org Similarly, the metal-free amination of isoquinoline-N-oxides demonstrates excellent regioselectivity for the C1 position. nih.gov

Stereocontrol is also a key consideration, particularly when chiral centers are introduced. For instance, in the synthesis of estrone (B1671321) derivatives, a three-component Mannich reaction allows for regioselective functionalization, and subsequent stereoselective reduction can be performed to yield specific estradiol (B170435) analogues. nih.gov While not directly on 1-aminoisoquinolines, these principles of using directing groups and specific reaction conditions to control positional and spatial outcomes are broadly applicable. The development of catalytic enantioselective methods, such as those used for flavanones and chromanones, highlights the potential for achieving high stereocontrol in related heterocyclic systems.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a fundamental exercise in synthetic chemistry to maximize product yields and minimize impurities. This process often involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. nih.gov A common, though not always most efficient, method is the one-factor-at-a-time (OFAT) approach, where one parameter is varied while others are held constant. nih.gov

For example, in the development of a metal-free synthesis of quinoline (B57606) derivatives, an initial investigation might screen different solvents and acids at a set temperature. researchgate.net Once the optimal combination is found, further experiments can refine the temperature and reaction time to achieve the highest yield. nih.govresearchgate.net In the synthesis of 1-aminoisoquinoline derivatives from isoquinoline-N-oxides, optimization revealed that using triflic anhydride as an activator in acetonitrile (B52724) at low to ambient temperatures provided the best results. nih.gov Modern approaches increasingly use model-based and algorithm-guided techniques to more efficiently explore the reaction parameter space and identify optimal conditions. nih.gov

| Parameter | Typical Range/Options | Influence on Reaction |

| Temperature | 0 °C to 120 °C | Affects reaction rate and selectivity. nih.govresearchgate.net |

| Solvent | Acetonitrile, DMSO, DCE | Influences solubility, reactivity, and reaction pathway. nih.gov |

| Catalyst/Reagent Loading | 1 mol% to stoichiometric | Impacts reaction efficiency and cost. nih.gov |

| Reaction Time | Minutes to hours | Determines reaction completion and potential for side product formation. nih.gov |

Emerging Synthetic Strategies for 1-Aminoisoquinoline Derivatives

The field of synthetic chemistry is continually evolving, with new strategies emerging that offer improved efficiency, sustainability, and molecular diversity. For 1-aminoisoquinoline derivatives and related heterocycles, these strategies often focus on one-pot reactions, novel catalytic systems, and bio-inspired approaches.

One emerging trend is the use of multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials in a single step. Strategies based on one-pot inter- and intramolecular cyclizations are being developed for 4-aminoquinolines, which could be adapted for isoquinoline synthesis. frontiersin.org Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another powerful tool for molecular diversification, as demonstrated in the synthesis of triazole-containing naphthoquinones. researchgate.net

Furthermore, the development of green and nanomaterial-based synthesis routes is gaining traction. nih.gov These methods aim to reduce waste and energy consumption by using environmentally benign solvents or highly efficient and recyclable catalysts. The exploration of novel catalytic cycles, such as those involving iodine-mediation or photoredox catalysis, also opens new avenues for C-H functionalization and cyclization reactions under mild, metal-free conditions. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Aminoisoquinoline 6 Carbonitrile

Reactions of the Amino Functional Group

The amino group at the C-1 position of the isoquinoline (B145761) ring is a key site for chemical modifications. As a primary aromatic amine, it can act as a nucleophile and participate in a variety of reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electrophilic centers. Common reactions include acylation and alkylation.

Acylation: The amino group is expected to react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction typically requires a base to neutralize the acid byproduct. For example, the reaction of an amine with an acid chloride requires two equivalents of the amine, with one acting as the nucleophile and the second as a base. youtube.com

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

While no specific examples for 1-aminoisoquinoline-6-carbonitrile are readily available, the general reactivity of aromatic amines suggests these transformations are feasible.

Cyclization Reactions involving the Amino Group

The 1-aminoisoquinoline (B73089) scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The amino group, often in concert with the adjacent ring nitrogen or a substituent, can participate in cyclocondensation reactions. These reactions typically involve reacting the amino group with a bifunctional electrophile to construct a new ring.

For instance, 1-aminoisoquinolines can be used in multicomponent reactions to build complex molecular architectures. A study demonstrated the synthesis of functionalized 1-aminoisoquinolines through a cascade reaction involving 6-endo-cyclization and a 1,3-dipolar cycloaddition, highlighting the reactivity of the isoquinoline system. nih.gov Another common strategy involves the condensation of amino groups with 1,3-dicarbonyl compounds to form fused pyrimidine (B1678525) rings, a reaction known as the Friedländer annulation, which is applicable to o-aminoaryl ketones and related compounds. nih.gov

Reactions of the Carbonitrile Functional Group

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to amines, carboxylic acids, and various heterocyclic systems.

Nucleophilic Attack on the Carbonitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A primary example is the hydrolysis of the nitrile to either a carboxylic acid or an amide.

Hydrolysis: Nitrile hydrolysis can be performed under either acidic or basic conditions. The reaction proceeds via the formation of an amide intermediate, which can sometimes be isolated. In a study on the hydrolysis of quinazoline-2-carbonitrile derivatives, treatment with acid predominantly yielded the corresponding amide, while treatment with a base led to a greater formation of the carboxylic acid (via the carboxylate salt). jst.go.jp

Table 1: Analogous Hydrolysis of Heterocyclic Nitriles

| Starting Material | Conditions | Major Product | Citation |

|---|---|---|---|

| Quinoline-2-carbonitrile | Dry EtOH, sat. HCl | Quinoline-2-carboxamide | jst.go.jp |

Reduction Reactions to Form Amine Derivatives

The carbonitrile group can be reduced to a primary amine (R-CH₂NH₂). This is a synthetically important transformation.

Catalytic Hydrogenation: This is a common and economical method for nitrile reduction. wikipedia.org It typically employs hydrogen gas and a metal catalyst. libretexts.org Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are frequently used. wikipedia.orgacsgcipr.org The reaction conditions, including solvent, pressure, and temperature, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgbme.hu

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of both aliphatic and aromatic nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to yield the final amine product. chemistrysteps.com In some cases with multiple nitrile groups, selective reduction can be challenging. reddit.com

Table 2: General Methods for the Reduction of Aromatic Nitriles

| Reagent | Catalyst | Typical Conditions | Product | Citation |

|---|---|---|---|---|

| H₂ | Raney Ni | Elevated temp. & pressure | Primary Amine | wikipedia.org |

| H₂ | Pd/C | Elevated temp. & pressure | Primary Amine | acsgcipr.orgbme.hu |

| LiAlH₄ | None | THF or Et₂O, then H₃O⁺ workup | Primary Amine | libretexts.orgchemistrysteps.com |

Cycloaddition Reactions (e.g., Azide-Nitrile Cycloaddition)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. This reaction is a key example of "click chemistry."

This reaction can be promoted thermally or with catalysts. organic-chemistry.org Various catalysts, including zinc salts, dialkyltin oxide, and organocatalysts, have been developed to facilitate this transformation under milder conditions and with higher efficiency. organic-chemistry.org The reaction involves the 1,3-dipolar cycloaddition of the azide (B81097) to the nitrile, forming a five-membered, aromatic tetrazole ring, which is a stable heterocyclic system. youtube.com This method is broadly applicable to a range of organic nitriles. beilstein-journals.orgresearchgate.net

General Reactivity Patterns of the Isoquinoline Core

The isoquinoline nucleus is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a unique electronic landscape that influences its chemical reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene but activates it for nucleophilic substitution.

The isoquinoline ring can undergo both oxidation and reduction reactions, although specific studies on 1-aminoisocuinoline-6-carbonitrile are not extensively documented. Generally, the nitrogen-containing ring is more susceptible to reduction, while the benzene ring is more prone to oxidation under specific conditions.

Oxidation: Strong oxidizing agents can lead to the cleavage of the benzene ring. However, more controlled oxidation can form N-oxides at the isoquinoline nitrogen. The presence of the electron-donating amino group at the 1-position would likely increase the electron density of the heterocyclic ring, potentially making it more susceptible to oxidation compared to unsubstituted isoquinoline. Conversely, the electron-withdrawing nitrile group at the 6-position would have a deactivating effect on the benzene ring portion.

Reduction: The pyridine part of the isoquinoline ring is readily reduced. Catalytic hydrogenation using reagents like hydrogen gas with palladium, platinum, or nickel catalysts can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation. It is also possible to achieve partial reduction of the nitrogen-containing ring using dissolving metal reductions or hydride reagents. A recent study has demonstrated a dearomatization method for the hydrosilylation and reduction of isoquinolines, which proceeds via a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov

The positions on the isoquinoline ring exhibit different reactivities towards electrophilic and nucleophilic attack due to the influence of the nitrogen atom.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring is generally less reactive towards electrophiles than benzene. The pyridine ring is strongly deactivated by the protonated nitrogen under acidic conditions typical for EAS. Therefore, substitution occurs preferentially on the benzene ring, at positions C5 and C8. The presence of the activating amino group at C1 and the deactivating nitrile group at C6 in 1-aminoisocuinoline-6-carbonitrile will further influence the regioselectivity of such reactions. The amino group, being a strong activating group, would direct incoming electrophiles to the ortho and para positions relative to it, although steric hindrance might be a factor. The nitrile group is a meta-director.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is activated towards nucleophilic attack, particularly at positions C1 and C3, due to the electron-withdrawing nature of the nitrogen atom. In 1-aminoisocuinoline-6-carbonitrile, the C1 position is already substituted with an amino group. However, if a suitable leaving group were present at this position, it would be highly susceptible to displacement by a nucleophile. For instance, the synthesis of 1-bromoisoquinoline-6-carbonitrile (B11874321) is achieved from 1-aminoisocuinoline-6-carbonitrile via diazotization to form a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. This highlights the facility of nucleophilic substitution at the C1 position. The electron-withdrawing nitrile group on the benzene ring would further activate the entire ring system towards nucleophilic attack. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving 1-aminoisocuinoline-6-carbonitrile is crucial for controlling reaction outcomes and designing new synthetic routes.

The elucidation of reaction mechanisms often involves the characterization of transient intermediates. While specific spectroscopic studies on intermediates in reactions of 1-aminoisocuinoline-6-carbonitrile are scarce in the literature, general principles can be applied.

In nucleophilic aromatic substitution reactions, a common intermediate is the Meisenheimer complex, a resonance-stabilized anionic species. For a hypothetical substitution at the C1 position, the negative charge would be delocalized over the isoquinoline ring system, including the nitrogen atom. Spectroscopic techniques such as NMR and IR can be employed to characterize such intermediates. For example, in the formation of related spiro[indole-3,4′-pyrano[2,3-c]pyrazole] systems, intermediates have been proposed based on mechanistic studies. mdpi.com The structure of novel compounds is often confirmed using 1H, 13C, and 19F NMR, as well as IR spectroscopy and mass spectrometry. mdpi.com

Table 1: General Spectroscopic Data for Related Isoquinoline Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) |

|---|---|---|---|

| Isoquinoline | 9.22 (s, 1H, H-1), 8.53 (d, 1H, H-3), 7.5-8.2 (m, 5H, Ar-H) | 152.7 (C-1), 143.4 (C-3), 120-136 (Ar-C) | 3050 (Ar C-H), 1620, 1580 (C=C, C=N) |

| 1-Aminoisoquinoline | 7.8-8.2 (m, Ar-H), 6.8-7.2 (m, Ar-H), 5.5 (br s, 2H, NH2) | Data not widely available | 3450, 3300 (N-H stretch), 1640 (N-H bend) |

| 1-Isoquinolinecarbonitrile | 8.6-8.8 (m, Ar-H), 7.6-8.0 (m, Ar-H) | Data not widely available | 2230 (C≡N stretch) |

Reactions involving the isoquinoline core can proceed through either ionic or radical pathways, depending on the reagents and reaction conditions.

Ionic Pathways: As discussed, electrophilic and nucleophilic aromatic substitution reactions proceed through ionic intermediates. Electrophilic attack involves the formation of a cationic intermediate (a sigma complex), while nucleophilic attack proceeds via an anionic Meisenheimer complex. nih.gov

Radical Pathways: Radical reactions of isoquinolines are also known. For instance, a photochemical method for the meta-C–H alkylation of isoquinolines involves the migration of an N-alkyl group, proceeding through a radical mechanism. nih.gov Furthermore, a dearomatization method for the hydrosilylation of isoquinolines is believed to proceed through a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism. nih.gov The presence of the nitrile group in 1-aminoisocuinoline-6-carbonitrile, being a radical-stabilizing group, might influence the course of such radical reactions.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Substituted 1-Aminoisoquinoline-6-carbonitrile Derivatives

The synthesis of derivatives of the 1-aminoisoquinoline (B73089) core is crucial for developing new chemical entities. Various methods have been developed for the synthesis of substituted isoquinolines, which can be adapted for the 6-carbonitrile variant.

One notable approach is a metal-free, multicomponent reaction that allows for the construction of highly substituted 1-aminoisoquinoline derivatives. researchgate.net This method involves the reaction of a 4H-pyran derivative with secondary amines, proceeding through a ring-opening and subsequent ring-closing mechanism under mild conditions. researchgate.net This strategy is advantageous due to its operational simplicity and good yields. researchgate.net

Another versatile technique enables the rapid assembly of complex isoquinolines from as few as two and as many as four different components in a single operation. harvard.edu This convergent method is based on the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu Further diversification can be achieved by altering the work-up conditions or through subsequent chemical transformations, offering a powerful tool for creating a library of derivatives. harvard.edu For instance, 1-tert-butylaminoisoquinoline derivatives can be converted into 1-haloisoquinolines, which then serve as precursors for further substitutions at the C1-position. harvard.edu

These synthetic strategies provide a foundation for creating a diverse range of substituted this compound analogues for biological screening.

Exploration of Functional Group Tolerance in Derivatization

Understanding the compatibility of different functional groups during synthesis is essential for efficient derivatization. Research into the synthesis of related heterocyclic systems provides insights into the functional group tolerance applicable to the 1-aminoisoquinoline scaffold.

For example, copper-catalyzed synthesis methods for related N-heterocycles have demonstrated a broad tolerance for various functional groups. beilstein-journals.org These reactions have been shown to proceed effectively with starting materials bearing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), resulting in good to excellent yields of the final products. beilstein-journals.org This suggests that derivatization of the this compound core at various positions could be achieved in the presence of a wide range of substituents.

Conversely, some synthetic routes exhibit limitations. A [2+3] cycloaddition reaction used to create tricyclic isoquinoline (B145761) derivatives was found to be incompatible with certain substituents. The reaction failed when amine, amide, or nitro groups were present at the C-7 position of the 1-methyl-3,4-dihydroisoquinoline (B1216472) starting material. mdpi.com Such findings are critical for planning synthetic routes and choosing appropriate protective group strategies when designing complex derivatives.

Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that links the chemical structure of a molecule to its biological activity. youtube.comcollaborativedrug.com By systematically modifying a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify key structural features responsible for its biological effects. drugdesign.orgnih.gov This iterative process guides the optimization of compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The biological activity of 1-aminoisoquinoline derivatives can be significantly altered by modifying the substituents on the isoquinoline ring. SAR studies have provided detailed insights into how these changes translate to functional outcomes.

In the development of Rho kinase (ROCK) inhibitors, the 6-substituted isoquinolin-1-amine scaffold served as a starting point. nih.gov An initial goal was to improve potency while maintaining a favorable pharmacokinetic profile. It was discovered that removing the basic center of the aminoisoquinoline moiety was a key modification to achieve this. nih.gov This led to the development of a lead compound that was equipotent against both ROCK-I and ROCK-II. nih.gov

Similarly, in the design of antagonists for the LFA-1/ICAM-1 interaction, SAR studies on a tetrahydroisoquinoline (THIQ) core were conducted. nih.gov The research focused on replacing a (S)-2,3-diaminopropanoic acid moiety with novel (S)-substituted heteroaryl-bearing α-amino acids, which led to an improvement in potency. nih.gov

Table 1: Example of SAR for 6-Substituted Isoquinolin-1-Amine ROCK-I Inhibitors

This table is based on findings related to the optimization of ROCK-I inhibitors and serves as an illustrative example of SAR principles.

| Compound/Modification | Key Structural Change | Impact on Biological Profile | Reference |

| Initial Fragment | Isoquinolin-1-amine | Starting point for optimization | nih.gov |

| Lead Compound | Removal of the aminoisoquinoline basic center | Improved pharmacokinetic (PK) profile; equipotent against ROCK-I and ROCK-II | nih.gov |

| Optimized Lead | Further modification | Improved selectivity over PKA | nih.gov |

Bioisosteric replacement is a strategy in drug design where a functional group in a molecule is exchanged for another group with similar physical or chemical properties to enhance desired characteristics. nih.govresearchgate.net The 1-aminoisoquinoline moiety itself has been successfully used as a bioisostere.

A prominent example is its use as a replacement for the highly basic benzamidine (B55565) group found in many thrombin inhibitors. acs.orgnih.gov While the benzamidine group provides a critical interaction with the active site of thrombin, its high basicity can lead to poor oral bioavailability. acs.org The 1-aminoisoquinoline group is less basic but still capable of interacting with the key aspartate residue (Asp189) in the thrombin active site. acs.org This substitution resulted in thrombin inhibitors with significantly improved selectivity against the related enzyme trypsin and enhanced permeability across Caco-2 cell membranes, a predictor of oral absorption. nih.gov

This successful application highlights the utility of the 1-aminoisoquinoline scaffold as a valuable bioisostere for improving the drug-like properties of a lead compound without sacrificing its primary biological activity.

Table 2: Bioisosteric Replacement of Benzamidine with 1-Aminoisoquinoline

This table illustrates the outcome of a bioisosteric replacement in the context of thrombin inhibitors.

| Original Moiety | Bioisosteric Replacement | Resulting Improvement | Reference |

| Benzamidine | 1-Aminoisoquinoline | - Reduced basicity- Enhanced Caco-2 cell permeability- Improved selectivity towards trypsin | acs.orgnih.gov |

Computational Chemistry and Spectroscopic Characterization of 1 Aminoisoquinoline 6 Carbonitrile

Molecular Docking and Binding Affinity Studies

In Silico Screening and Drug Design Methodologies

In silico methodologies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. microbenotes.comfrontiersin.orgnih.govscispace.com For 1-Aminoisoquinoline-6-carbonitrile, these computational approaches can be pivotal in exploring its therapeutic potential.

Virtual Screening and Molecular Docking

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. microbenotes.com In the context of this compound, this process would begin with the identification of a relevant protein target. Subsequently, molecular docking simulations would be employed to predict the binding affinity and orientation of the compound within the active site of the target protein. researchgate.net This structure-based drug design (SBDD) approach relies on the three-dimensional structure of the target to guide the design of more potent and selective inhibitors. microbenotes.com For instance, isoquinoline (B145761) derivatives have been identified as inhibitors of various kinases and other enzymes through such screening processes. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design method that correlates the chemical structure of a series of compounds with their biological activity. microbenotes.com By developing mathematical models based on the physicochemical properties and molecular descriptors of known active and inactive molecules, QSAR can predict the activity of new, untested compounds like this compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery pipeline. frontiersin.org

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to search for other molecules with a similar arrangement of features, potentially leading to the discovery of novel scaffolds with the desired therapeutic effect. For this compound, a pharmacophore model could be developed based on its key hydrogen bond donors and acceptors, aromatic rings, and electrostatic features.

Table 1: In Silico Drug Design Methodologies and Their Applications

| Methodology | Description | Potential Application for this compound |

| Virtual Screening | Computational screening of large compound libraries against a biological target. microbenotes.com | Identification of potential protein targets and initial hit compounds. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. researchgate.net | Elucidation of the binding mode and interactions with the target protein. |

| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. microbenotes.com | Prediction of biological activity and optimization of the lead compound. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential functional groups for biological activity. frontiersin.org | Discovery of novel compounds with similar activity profiles. |

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the experimental characterization of this compound, providing detailed information about its molecular structure, vibrations, and electronic properties.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy states of a molecule. ubc.ca These methods are complementary, with IR spectroscopy being sensitive to vibrations that induce a change in the dipole moment and Raman spectroscopy detecting vibrations that alter the polarizability of the molecule. ubc.ca

For this compound, the vibrational spectra would be characterized by modes associated with the isoquinoline core, as well as the amino (-NH₂) and cyano (-C≡N) substituents. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of the observed vibrational bands. researchgate.netnih.gov

Expected Vibrational Modes:

Amino Group (NH₂): Asymmetric and symmetric N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. researchgate.net Bending vibrations of the NH₂ group would appear at lower frequencies.

Cyano Group (C≡N): A strong, sharp absorption band corresponding to the C≡N stretching vibration is anticipated in the range of 2200-2260 cm⁻¹. The exact position can be influenced by electronic effects of the isoquinoline ring.

Isoquinoline Ring: C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net Ring breathing and other deformation modes would be present at lower wavenumbers.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| N-H Bend | 1550-1650 | |

| Cyano (-C≡N) | C≡N Stretch | 2200-2260 |

| Isoquinoline Ring | Aromatic C-H Stretch | >3000 |

| C=C/C=N Stretch | 1400-1650 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. nih.gov ¹H and ¹³C NMR are the most common techniques used for this purpose. The chemical shifts, coupling constants, and signal intensities provide a wealth of information about the connectivity and chemical environment of the atoms in the molecule. youtube.com

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the isoquinoline ring and the amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing cyano group. The ¹³C NMR spectrum would similarly provide information about all the carbon atoms in the molecule, including the quaternary carbons of the isoquinoline ring and the carbon of the cyano group. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all the proton and carbon signals. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic Protons | 7.0 - 9.0 | Influenced by substituent effects. |

| Amino Protons (-NH₂) | 4.0 - 6.0 | Broad signal, position dependent on solvent and concentration. | |

| ¹³C | Aromatic Carbons | 110 - 160 | Specific shifts depend on position relative to substituents. |

| Cyano Carbon (-C≡N) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

Note: Predicted chemical shifts are based on data for similar isoquinoline derivatives and general NMR principles. chemicalbook.comchemicalbook.com

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The subsequent return to the ground state can be accompanied by the emission of light (fluorescence).

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic isoquinoline system. The presence of the amino and cyano groups will likely cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted isoquinoline. researchgate.net

Many amino-substituted N-heterocycles are known to be fluorescent. researchgate.net Therefore, this compound is also expected to exhibit fluorescence. The emission wavelength and quantum yield will be dependent on the solvent polarity and the specific electronic structure of the molecule. researchgate.net

Table 4: Expected Electronic Spectroscopy Properties of this compound

| Spectroscopy | Property | Expected Observation |

| UV-Visible Absorption | Absorption Maxima (λmax) | Bands corresponding to π → π* and n → π* transitions. |

| Fluorescence Emission | Emission Maxima (λem) | Likely to be fluorescent, with emission in the visible region. |

For this compound, a single-crystal X-ray structure would confirm the planarity of the isoquinoline ring system and provide the precise geometry of the amino and cyano substituents. It would also likely reveal intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom of the isoquinoline ring or the cyano group of a neighboring molecule, leading to the formation of a supramolecular network. eurjchem.com

Conformational Analysis and Tautomerism Studies

Conformational Analysis

While the isoquinoline ring system is largely planar, the amino group can exhibit some conformational flexibility, particularly with respect to its orientation relative to the ring. Computational methods, such as DFT, can be used to calculate the relative energies of different conformations and to identify the most stable arrangement. mdpi.com

Tautomerism

1-Aminoisoquinoline (B73089) derivatives can exist in tautomeric forms, primarily through proton transfer between the exocyclic amino group and the ring nitrogen atom. This results in an equilibrium between the amino and imino forms. bohrium.commdpi.comnih.gov

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. mdpi.comrsc.org NMR spectroscopy is a key experimental technique for studying tautomeric equilibria in solution, as distinct signals for each tautomer can often be observed. bohrium.comnih.gov Computational calculations can also be used to predict the relative stabilities of the different tautomeric forms. mdpi.com For this compound, the electron-withdrawing nature of the cyano group could potentially influence the position of the amino-imino tautomeric equilibrium.

Emerging and Non Medicinal Applications of 1 Aminoisoquinoline 6 Carbonitrile

Applications in Material Science

The rigid, planar structure and inherent electronic properties of the isoquinoline (B145761) ring system serve as a robust foundation for the design of new functional materials. Researchers are particularly focused on harnessing these properties for applications in optics and electronics.

The isoquinoline skeleton is a key component in the development of new solid-state fluorescent materials. The discovery of novel 1-aminoisoquinoline (B73089) derivatives has opened up new possibilities in this area. researchgate.net These compounds are part of a larger class of isoquinoline derivatives that are investigated for their fluorescent properties, which are crucial for the fabrication of devices like organic light-emitting diodes (OLEDs). nih.govresearching.cn The development of such materials is significant, as they can be used in next-generation lighting and displays. researching.cn The exploration of various isoquinoline-based structures, such as 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, has demonstrated the potential to create materials with full-color-tunable solid-state emissions, further highlighting the versatility of the isoquinoline framework. rsc.org

A significant finding in the study of 1-aminoisoquinoline derivatives is their exhibition of dual-state emissions (DSE), a phenomenon where a compound is fluorescent in both solution and solid states. researchgate.netmdpi.com Typically, many organic fluorophores exhibit strong luminescence in dilute solutions but suffer from quenching in the solid state. mdpi.com

However, certain 1-aminoisoquinoline derivatives display strong blue fluorescence in solution (around 458 nm) and also emit blue fluorescence in the solid state (between 444–468 nm) with high fluorescence quantum yields ranging from 40.3% to 98.1%. researchgate.net Crystal structure analysis reveals that these impressive solid-state emissions are due to twisted molecular conformations and loose molecular stacking arrangements, which prevent fluorescence quenching. researchgate.net This dual-state emission capability makes these materials highly versatile for a broader range of applications where fluorescence is required in different physical states. nih.gov

Table 1: Photophysical Properties of 1-Aminoisoquinoline Derivatives

| State | Emission Wavelength (nm) | Fluorescence Quantum Yield (%) | Color |

|---|---|---|---|

| THF Solution (1x10⁻⁵ M) | ~458 | Not specified | Blue |

| Solid State | 444 - 468 | 40.3 - 98.1 | Blue |

Data sourced from studies on novel 1-aminoisoquinoline derivatives. researchgate.net

While 1-aminoisoquinoline itself can be practically non-emitting in the solid state, its derivatives and complexes show potential for use in electronic and optical devices. researchgate.net The ability of the isoquinoline core to form part of larger conjugated systems is key to this potential. For example, when incorporated into ruthenium(II)-bis-terpyridine complexes, the resulting materials display photophysical properties that are of interest for various optical applications. researchgate.net The development of organic compounds that are fluorescent in the solid state is a critical area of research for creating advanced materials for organic electronics, sensors, and bio-imaging. mdpi.com

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

In organic synthesis, "building blocks" are complex chemical structures used to construct larger, more elaborate molecules. umich.edu 1-Aminoisoquinoline-6-carbonitrile is a valuable building block due to the presence of multiple reactive sites: the amino group, the carbonitrile group, and the isoquinoline ring system itself.

The amino group can participate in a wide range of reactions, including amide bond formation and C-N cross-coupling reactions. The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular elaboration. This versatility allows for its incorporation into a diverse array of complex organic molecules. The synthesis of various substituted 1-aminoisoquinolines from readily available starting materials highlights the utility of this scaffold in creating libraries of compounds for various research applications. organic-chemistry.org Its structure allows it to serve as a precursor for more complex heterocyclic systems, making it a valuable tool for synthetic chemists in academia and industry. enamine.net

Conclusion and Future Research Perspectives

Synthesis of 1-Aminoisoquinoline-6-carbonitrile

The synthesis of polysubstituted isoquinolines, including 1-aminoisoquinoline (B73089) derivatives, presents a notable challenge in organic chemistry. Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are often limited to electron-rich systems. nih.gov Modern synthetic strategies have sought to overcome these limitations by employing novel catalytic systems and reaction pathways.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of substituted isoquinolines offer plausible routes. One such versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the convergent assembly of multiple components in a single step, offering a high degree of structural diversity. nih.govharvard.edu Another powerful technique is the palladium-catalyzed α-arylation of ketones, which provides a regioselective and high-yielding route to a wide array of isoquinoline (B145761) cores. nih.gov

Furthermore, the synthesis of 1-aminoisoquinoline derivatives has been achieved through various catalytic cyclization reactions. For instance, a gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate, and a silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates have been reported to yield 1-aminoisoquinoline scaffolds. organic-chemistry.orgnih.gov A metal-free approach has also been described for the synthesis of multisubstituted 1-aminoisoquinoline derivatives from 4H-pyran precursors and secondary amines. researchgate.net These general methodologies suggest potential pathways for the targeted synthesis of this compound, likely involving a suitably substituted benzonitrile (B105546) or a related precursor bearing a cyano group at the desired position.

Comprehensive Summary of Current Research Landscape

The current body of research on this compound primarily positions it as a valuable intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a reactive amino group at the 1-position and a versatile carbonitrile group at the 6-position, makes it an attractive starting material for generating diverse molecular architectures.

A key application highlighted in patent literature is its use in the synthesis of 6-(aminomethyl)isoquinolin-1-amine. This transformation involves the reduction of the nitrile group to a primary amine, demonstrating a straightforward derivatization pathway.

Furthermore, this compound serves as a precursor in the synthesis of other functionalized isoquinolines. For instance, it can undergo a Sandmeyer-type reaction, where the primary amino group is converted to a diazonium salt and subsequently replaced by a bromine atom to yield 1-bromoisoquinoline-6-carbonitrile (B11874321). This highlights the utility of the 1-amino group as a handle for further functionalization.

The broader class of isoquinoline derivatives has been extensively studied for its wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. researchgate.netnih.govnih.gov Notably, the 6-aminoisoquinoline (B57696) moiety is a key structural feature in several kinase inhibitors, suggesting the potential for compounds derived from this compound to interact with important biological targets. google.comnih.gov

Challenges and Opportunities in Synthesis and Derivatization

Opportunities: The development of novel, efficient, and scalable synthetic routes to this compound presents a significant opportunity for chemical research. The exploration of modern catalytic methods, such as C-H activation and cross-coupling reactions, could provide more direct and atom-economical pathways to this compound and its derivatives. organic-chemistry.org

In terms of derivatization, the dual functionality of this compound offers a wealth of opportunities. The amino group can be readily acylated, alkylated, or used as a directing group for further reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of possibilities for creating libraries of novel compounds for biological screening.

Future Directions in Biological Activity Profiling and Target Identification

Given that the broader class of aminoisoquinolines exhibits significant pharmacological properties, a key future direction is the systematic biological evaluation of this compound and its derivatives. nih.govucj.org.ua

Biological Activity Profiling: Future research should focus on screening this compound and its derivatives against a wide panel of biological targets. Based on the known activities of related isoquinolines, promising areas for investigation include:

Kinase Inhibition: The 6-substituted aminoisoquinoline scaffold is a known pharmacophore for kinase inhibitors. google.comnih.gov Screening against a panel of kinases could identify potential anticancer or anti-inflammatory agents.

Antimicrobial Activity: Many isoquinoline alkaloids have demonstrated antibacterial and antifungal properties. researchgate.netnih.gov Testing against a range of pathogenic microorganisms is warranted.

Antiviral and Antiparasitic Activity: Isoquinolines have also shown promise as antiviral and antimalarial agents. nih.gov

Target Identification: For any identified bioactive derivatives, subsequent efforts should be directed towards identifying their specific molecular targets. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational docking studies, can be employed to elucidate the mechanism of action. This will be crucial for understanding the structure-activity relationships and for the rational design of more potent and selective analogs.

Potential for Novel Applications in Interdisciplinary Research Fields

The unique structural features of this compound suggest potential applications beyond medicinal chemistry.

Materials Science: The rigid, planar isoquinoline core combined with the potential for derivatization could lead to the development of novel organic materials with interesting photophysical or electronic properties. For instance, some multisubstituted 1-aminoisoquinoline derivatives have been shown to exhibit dual-state emissions, making them of interest for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net

Chemical Probes: The ability to functionalize the molecule at two distinct positions makes it a candidate for the development of chemical probes to study biological processes. One functional group could be used for target binding, while the other could be appended with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety.

Coordination Chemistry: The nitrogen atoms in the isoquinoline ring and the amino group can act as ligands for metal ions, suggesting potential applications in the design of novel coordination complexes with catalytic or material properties.

Q & A

Q. Purification :

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–120°C) to minimize side products .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Amino group : Look for broad singlet (~δ 5.5–6.5 ppm) in DMSO-d₆ .

- Nitrile group : Absence of proton signal; confirm via ¹³C NMR (δ ~110–120 ppm) .

- IR Spectroscopy :

- Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 3350–3450 cm⁻¹ (N-H stretch) .

- Mass Spectrometry :

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Single-crystal X-ray diffraction :

- Data Discrepancy Analysis :

- Compare torsion angles (e.g., isoquinoline ring planarity) across studies.

- Cross-validate with DFT calculations (e.g., Gaussian 16) to assess energetically favored conformations .

Example : In 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile (a structural analog), deviations in C–C bond lengths (<0.002 Å) were resolved using high-resolution data (R factor = 0.045) .

Advanced: How to design assays for evaluating biological activity, such as kinase inhibition?

Methodological Answer:

- In vitro kinase assays :

- Controls :

- Include staurosporine (positive control) and DMSO (negative control).

- Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler).

Q. Data Interpretation :

- Analyze dose-response curves (GraphPad Prism) and assess structure-activity relationships (SAR) by modifying substituents (e.g., 6-CN vs. 5-CN analogs) .

Advanced: How to address discrepancies in reaction yields reported across literature?

Methodological Answer:

- Variable Analysis :

- Reproducibility Protocol :

Case Study : For 6-Aminoquinoline-5-carbonitrile, yields varied from 70–95% due to differences in NH₃ gas pressure (1–3 atm) during amination .

Basic: What computational tools predict the reactivity of this compound in further derivatization?

Methodological Answer:

- DFT Calculations :

- Use Gaussian 16 or ORCA to compute Fukui indices for electrophilic/nucleophilic sites .

- Simulate reaction pathways (e.g., nitrile hydrolysis to carboxylic acid) using transition-state models.

- Use Gaussian 16 or ORCA to compute Fukui indices for electrophilic/nucleophilic sites .

- Software :

- Avogadro for molecular docking (e.g., binding affinity to enzyme active sites).

- Schrödinger Suite for pKa prediction (~4.5 for the amino group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.